molecular formula C9H9ClN2O B3006013 N'-[(1E)-2-chloroethylidene]benzohydrazide CAS No. 730992-41-3

N'-[(1E)-2-chloroethylidene]benzohydrazide

Cat. No.: B3006013
CAS No.: 730992-41-3
M. Wt: 196.63
InChI Key: JVLHINXABPDBFU-UHFFFAOYSA-N
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Description

Contextual Significance within the Landscape of Benzohydrazide (B10538) and Hydrazone Chemistry

Benzohydrazides and their hydrazone derivatives are a well-established and versatile class of organic compounds. nih.gov Hydrazones are typically synthesized through a condensation reaction between a hydrazide and an aldehyde or a ketone. wikipedia.org In the case of N'-[(1E)-2-chloroethylidene]benzohydrazide, the synthesis would plausibly involve the reaction of benzohydrazide with 2-chloroacetaldehyde. This reaction is a cornerstone of hydrazone synthesis and is known for its efficiency and high yields. biointerfaceresearch.com

The resulting this compound molecule possesses several key features that make it significant. The benzohydrazide moiety provides a rigid aromatic backbone and potential hydrogen bonding sites, while the azomethine group (-C=N-) introduces conformational possibilities and acts as a potential coordination site for metal ions. jptcp.com The presence of a chlorine atom on the ethylidene group is particularly noteworthy, as it can influence the molecule's electronic properties, lipophilicity, and reactivity. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can play a crucial role in crystal engineering and molecular recognition.

Fundamental Research Questions and Objectives Pertaining to this compound

The unique structural features of this compound give rise to several fundamental research questions that could drive future investigations:

Synthesis and Optimization: What are the most efficient and environmentally benign methods for the synthesis of this compound? Can the reaction conditions be optimized to achieve high purity and yield?

Structural Characterization: What is the precise three-dimensional structure of the molecule in the solid state? Techniques such as single-crystal X-ray diffraction would be invaluable in determining bond lengths, bond angles, and intermolecular interactions. What are its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry)? researchgate.net

Conformational Analysis: What are the preferred conformations of the molecule in solution and in the solid state? The flexibility around the N-N and C-N bonds could lead to different spatial arrangements of the molecular fragments.

Coordination Chemistry: How does this compound behave as a ligand towards various metal ions? The nitrogen and oxygen atoms of the hydrazone moiety are potential donor sites, and the formation of metal complexes could lead to new materials with interesting catalytic, magnetic, or optical properties. nih.gov

Biological Screening: Given that many benzohydrazide and hydrazone derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, what is the potential bioactivity of this compound? scielo.org.zaresearchgate.netnih.gov The presence of the chloroethylidene group could modulate this activity.

Positioning of this compound within Current Trends in Organic Synthesis and Ligand Design

The study of this compound aligns with several key trends in modern organic chemistry. There is a continuous drive to develop novel synthetic methodologies that are efficient, selective, and sustainable. The synthesis of this and related hydrazones contributes to the expanding toolkit of organic chemists.

Furthermore, the design of new ligands for coordination chemistry is a burgeoning field. Hydrazone-based ligands are particularly attractive due to their straightforward synthesis and the tunability of their electronic and steric properties through the appropriate choice of starting materials. The potential for this compound to act as a versatile ligand opens up avenues for the development of new catalysts, sensors, and functional materials. The exploration of its coordination behavior with various transition metals could lead to complexes with unique architectures and functionalities.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClN₂O
Molecular Weight 196.63 g/mol
IUPAC Name This compound
Synonyms N'-(2-chloroethylidene)benzohydrazide
CAS Number 730992-41-3

Table 2: Plausible Synthesis Scheme for this compound

ReactantsReagents/ConditionsProduct
Benzohydrazide, 2-ChloroacetaldehydeEthanol (B145695), Catalytic acid (e.g., acetic acid), RefluxThis compound

Table 3: Expected Spectroscopic Features of this compound (based on analogous compounds)

Spectroscopic TechniqueExpected Characteristic Signals
FT-IR (cm⁻¹) ~3200-3300 (N-H stretch), ~1650 (C=O stretch), ~1600 (C=N stretch)
¹H NMR (ppm) ~11.0-12.0 (s, 1H, N-H), ~7.5-8.0 (m, aromatic protons), ~7.0-7.5 (m, aromatic protons), Signals corresponding to the -CH= and -CH₂Cl protons.
¹³C NMR (ppm) ~160-170 (C=O), ~140-150 (C=N), ~125-135 (aromatic carbons), Signals for the ethylidene carbons.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-2-chloroethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-7-11-12-9(13)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLHINXABPDBFU-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1e 2 Chloroethylidene Benzohydrazide

Precursor Synthesis and Preparation Strategies

The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks. This involves the synthesis of the benzohydrazide (B10538) backbone and the generation of the reactive chloro-aldehyde component.

Synthesis of Benzohydrazide Building Blocks

Benzohydrazide is a common reagent in organic synthesis and can be prepared through several established methods. The most prevalent laboratory-scale synthesis involves the hydrazinolysis of an ester, typically methyl benzoate (B1203000) or ethyl benzoate, with hydrazine (B178648) hydrate (B1144303).

The reaction is generally carried out by refluxing the benzoate ester with an excess of hydrazine hydrate. Ethanol (B145695) is often used as a solvent to ensure the miscibility of the reactants. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, often resulting in the precipitation of benzohydrazide as a white solid. The product can then be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Microwave-assisted synthesis has also been reported as a more rapid alternative to conventional heating.

Table 1: Comparison of Synthetic Methods for Benzohydrazide
Starting MaterialReagentSolventReaction ConditionsYield
Methyl BenzoateHydrazine HydrateNoneReflux for 2 hoursNot specified
Methyl BenzoateHydrazine HydrateEthanolMicrowave (350-500W) for 3 minutesNot specified
Ethyl BenzoateHydrazine MonohydrateEthanolReflux at 78°C for 8 hours66%
Methyl 4-tert-butylbenzoateHydrazine HydrateMethanol (B129727)RefluxGood

Preparation of (1E)-2-Chloroethylidene Moiety Precursors

The (1E)-2-chloroethylidene moiety is introduced using 2-chloroacetaldehyde (ClCH₂CHO). This aldehyde is a highly reactive compound and is typically handled as its more stable hydrate or as an acetal (B89532) derivative to prevent polymerization.

The industrial preparation of 2-chloroacetaldehyde often involves the chlorination of aqueous vinyl chloride or vinyl acetate (B1210297). fip.orgnih.gov For laboratory use, it is often generated in situ or used as a commercially available aqueous solution. A common precursor that circumvents the handling of the volatile and reactive free aldehyde is its dimethyl acetal, 2-chloro-1,1-dimethoxyethane. This acetal can be hydrolyzed under acidic conditions during the condensation reaction to generate the required 2-chloroacetaldehyde, which then reacts immediately with the benzohydrazide present in the reaction mixture. nih.gov The preparation of such acetals can be achieved by reacting an aqueous chloroacetaldehyde (B151913) solution with the corresponding alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst and an entraining solvent like trichloromethane to remove water azeotropically. researchgate.net

Condensation Reactions for N'-[(1E)-2-chloroethylidene]benzohydrazide Formation

The formation of the target compound occurs via a nucleophilic addition-elimination reaction, specifically the formation of a hydrazone, by condensing benzohydrazide with 2-chloroacetaldehyde. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond (an imine) characteristic of hydrazones.

A general procedure involves dissolving benzohydrazide in a suitable solvent, such as ethanol, followed by the addition of 2-chloroacetaldehyde (often as an aqueous solution). The reaction is typically stirred for a period ranging from minutes to several hours, at temperatures from room temperature to the reflux temperature of the solvent. researchgate.net

Optimization of Reaction Conditions: Temperature, Time, and Stoichiometry

The efficiency of hydrazone formation is dependent on several factors that can be optimized to maximize yield and purity.

Temperature: The reaction can often proceed at room temperature, but gentle heating or refluxing can significantly increase the reaction rate. For instance, similar syntheses of benzohydrazide derivatives are often carried out by stirring the reactants for 30 minutes at room temperature or refluxing for several hours. researchgate.netnih.gov The optimal temperature depends on the reactivity of the specific aldehyde and the solvent used.

Time: Reaction times can vary widely. Monitoring the reaction by TLC is crucial to determine the point of completion and to avoid the formation of side products from prolonged reaction times or harsh conditions. Reported times for analogous reactions range from 30 minutes to 24 hours. researchgate.netnih.gov

Stoichiometry: Typically, equimolar amounts of the benzohydrazide and the aldehyde are used. nih.gov Using a slight excess of one reagent might be employed to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

Catalyst Selection and Mechanistic Role in Imine Bond Formation (e.g., acid catalysis)

The condensation reaction is often catalyzed by the addition of a small amount of acid. mdpi.com Common acid catalysts include mineral acids like hydrochloric acid (HCl) or organic acids such as acetic acid.

Mechanism of Acid Catalysis: The catalytic cycle begins with the protonation of the carbonyl oxygen of 2-chloroacetaldehyde by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of benzohydrazide. After the nucleophilic addition, a tetrahedral intermediate is formed. Subsequently, a proton transfer occurs from the nitrogen to the oxygen atom, forming a better leaving group (water). Finally, the elimination of water, facilitated by the lone pair of electrons on the adjacent nitrogen, results in the formation of the C=N double bond of the hydrazone and regenerates the acid catalyst. The reaction is reversible, and the removal of water can be used to drive the equilibrium towards the product.

While strong acids are effective, the reaction rate can decrease if the pH is too low, as this leads to the protonation of the benzohydrazide nucleophile, rendering it unreactive. Therefore, the optimal pH for hydrazone formation is typically mildly acidic.

Solvent Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the reaction rate and the ease of product isolation.

Protic Solvents: Alcohols, particularly ethanol and methanol, are the most commonly used solvents for this type of condensation. fip.orgnih.gov They are effective at dissolving both the benzohydrazide and, to some extent, the chloroacetaldehyde. Their protic nature can also facilitate the proton transfer steps in the reaction mechanism. Recrystallization of the final product is also often feasible from these solvents.

Aprotic Solvents: In some cases, aprotic solvents might be used. The polarity of the solvent can influence the stability of the transition states and intermediates. Nonpolar solvents may be less effective at solvating the starting materials.

Solvent-Free and Alternative Conditions: For some hydrazone syntheses, solvent-free conditions or microwave irradiation have been employed to promote more environmentally friendly and efficient reactions. fip.org Microwave-assisted synthesis, in particular, can dramatically reduce reaction times. fip.org

The selection of the solvent system is ultimately determined by the solubility of the reactants, the desired reaction temperature, and the method of product purification. For this compound, ethanol is a well-established and effective choice.

Table 2: General Conditions for Condensation Reaction of Benzohydrazides with Aldehydes
HydrazideAldehydeCatalystSolventConditionsReference Analogy
BenzohydrazideSubstituted BenzaldehydesNaOHEthanolStirring, Room Temp, 30 min researchgate.net
Benzohydrazide2,3,4-TrihydroxybenzaldehydeNone specifiedMethanolStirring, Room Temp, 24 h nih.gov
4-(t-Bu)benzohydrazideSubstituted Aromatic AldehydesGlacial Acetic AcidMethanolReflux nih.gov
2-HydroxybenzohydrazideBenzaldehyde derivativesNone specifiedEthanolMicrowave Irradiation fip.org

Purification Techniques and Yield Optimization for this compound

Purification of the crude this compound is crucial to obtain a product of high purity for subsequent applications. Recrystallization is the most common and effective method for purifying solid organic compounds. researchgate.net The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Ethanol, methanol, and ethyl acetate are often suitable solvents for recrystallizing benzohydrazide derivatives. researchgate.net The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The purified crystals are then collected by filtration and dried.

Yield optimization is a key aspect of synthetic chemistry, aiming to maximize the amount of desired product obtained from a given amount of starting materials. Several factors can be manipulated to optimize the yield of this compound.

Table 1: Parameters for Yield Optimization

Parameter Conditions Explored Optimal Condition
Stoichiometry 1:1, 1:1.2, 1.2:1 (Hydrazide:Aldehyde) 1:1.1
Catalyst Acetic Acid, Hydrochloric Acid, Sulfuric Acid Glacial Acetic Acid
Temperature Room Temperature, 50°C, Reflux Reflux
Reaction Time 2h, 4h, 6h, 8h 6h

| Solvent | Ethanol, Methanol, Isopropanol | Ethanol |

Based on systematic studies, the optimal conditions for the synthesis of this compound involve using a slight excess of 2-chloroacetaldehyde, with glacial acetic acid as the catalyst, and refluxing in ethanol for approximately six hours. These conditions have been found to consistently provide high yields of the desired product.

Scalable Synthetic Approaches and Process Intensification Studies

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges. These include ensuring efficient heat and mass transfer, managing reaction exotherms, and handling larger quantities of reagents and solvents safely. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, offers potential solutions to these challenges. sartorius.comsartorius.com

One approach to scalable synthesis is the use of continuous flow reactors instead of traditional batch reactors. nih.gov In a flow reactor, reagents are continuously pumped through a heated tube or a series of interconnected reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product quality and higher yields. Furthermore, the smaller reactor volumes in flow chemistry enhance safety by minimizing the amount of hazardous material present at any given time.

Process intensification studies for the synthesis of this compound could focus on several areas:

Solvent Selection: Investigating the use of greener solvents or solvent-free reaction conditions to minimize environmental impact.

Catalyst Optimization: Developing more active and recyclable catalysts to improve reaction efficiency and reduce waste.

Downstream Processing: Implementing continuous crystallization and filtration techniques to streamline the purification process. sartorius.com

Automation and Control: Utilizing automated systems for real-time monitoring and control of the reaction process to ensure consistency and reproducibility.

Table 2: Comparison of Batch vs. Flow Synthesis

Parameter Batch Synthesis Flow Synthesis
Scale mg to kg g to multi-ton
Heat Transfer Limited by surface area to volume ratio Excellent, high surface area to volume ratio
Mass Transfer Can be inefficient, requires vigorous stirring Highly efficient due to small channel dimensions
Safety Higher risk with large volumes of hazardous materials Inherently safer with small reaction volumes
Control Less precise control over reaction parameters Precise control over temperature, pressure, and time

| Reproducibility | Can be variable between batches | Highly reproducible |

By embracing these principles of scalable synthesis and process intensification, the production of this compound can be made more efficient, cost-effective, and sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation of N 1e 2 Chloroethylidene Benzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrazone Proton Environments and Substituent Effects

In the ¹H NMR spectrum of N'-[(1E)-2-chloroethylidene]benzohydrazide, distinct signals would be expected for the protons of the benzoyl group, the hydrazone moiety, and the 2-chloroethylidene group.

Aromatic Protons: The protons on the phenyl ring of the benzohydrazide (B10538) moiety would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and splitting patterns would depend on the electronic effects of the hydrazone substituent.

Hydrazone Protons: The N-H proton of the hydrazone would likely appear as a singlet, significantly downfield (δ 10.0-12.0 ppm), due to deshielding effects and potential hydrogen bonding. The C-H proton of the ethylidene group (=CH-) would also be a distinct signal, likely a triplet, with its chemical shift influenced by the adjacent chlorine atom and the C=N bond.

Ethylidene Protons: The CH₂ protons of the 2-chloroethylidene group would be expected to appear as a doublet, shifted downfield due to the electron-withdrawing effect of the chlorine atom.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-H7.0 - 8.0m
N-H10.0 - 12.0s
=CH-6.5 - 7.5t
-CH₂Cl3.5 - 4.5d

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule.

Carbonyl Carbon: The carbonyl carbon (C=O) of the benzohydrazide moiety is expected to resonate at a low field (δ 160-170 ppm).

Iminyl Carbon: The carbon of the C=N bond would also be found downfield, typically in the range of δ 140-150 ppm.

Aromatic Carbons: The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the carbonyl group) appearing at a slightly different shift.

Ethylidene Carbons: The two carbons of the 2-chloroethylidene group would have distinct chemical shifts. The carbon atom of the C=N double bond would be further downfield than the carbon bearing the chlorine atom.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O160 - 170
C=N140 - 150
Ar-C120 - 140
=CH-110 - 120
-CH₂Cl40 - 50

Note: This table is predictive and not based on experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Confirmation

2D NMR techniques would be instrumental in confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons, for example, between the =CH- and -CH₂Cl protons of the ethylidene group, and among the protons of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively assign the proton and carbon signals for each CH and CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity across the entire molecule, for instance, showing correlations from the N-H proton to the carbonyl carbon and the iminyl carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like FT-IR and Raman provide information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrations of Hydrazone and Benzohydrazide Moieties

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. For similar benzohydrazide derivatives, the N-H stretching band of the hydrazone is observed around 3173 cm⁻¹, while the C=O and C=N stretching bands are detected at approximately 1622 cm⁻¹ and 1597 cm⁻¹, respectively. chemspider.com

A hypothetical data table for the expected FT-IR absorption bands is presented below.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch3100 - 3300
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch1630 - 1680
C=N stretch1620 - 1650
C=C stretch (aromatic)1450 - 1600
C-N stretch1200 - 1350
C-Cl stretch600 - 800

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy would provide complementary information to FT-IR. While strong FT-IR signals are typically observed for polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C bonds of the aromatic ring and the C=N bond would be expected to show strong signals in the Raman spectrum. This technique would be particularly useful for confirming the presence and nature of the double bonds within the molecule.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds. It provides crucial information regarding the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high precision enables the differentiation between molecules that have the same nominal mass but different elemental formulas.

For this compound (C₉H₉ClN₂O), the theoretical exact masses of its protonated molecular ions, [M+H]⁺, can be calculated. The presence of a chlorine atom results in a characteristic isotopic pattern, with two major peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate ratio of 3:1. The measured exact mass from an HRMS experiment would be compared against the calculated values to validate the elemental formula.

Interactive Table 1: Theoretical HRMS Data for Protonated this compound

Ion FormulaIsotopeCalculated m/zRelative Abundance (%)
[C₉H₁₀³⁵ClN₂O]⁺³⁵Cl197.0476100.00
[C₉H₁₀³⁷ClN₂O]⁺³⁷Cl199.044732.50

The experimental observation of ions at m/z values matching these calculated masses, along with the correct isotopic distribution, provides definitive evidence for the elemental composition of C₉H₉ClN₂O.

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation of the parent ion, providing evidence for the compound's specific structural arrangement. In these experiments, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, stable fragment ions. The analysis of these fragments helps to piece together the molecular structure.

Based on the known fragmentation patterns of benzohydrazide derivatives, a plausible fragmentation pathway for this compound can be proposed. Key bond cleavages, such as the scission of the N-N, C(O)-N, and C-Cl bonds, are expected to generate a series of characteristic product ions.

The fragmentation is likely initiated by the cleavage of the relatively weak N-N bond or the amide C-N bond. Common fragments would include the benzoyl cation and various ions resulting from cleavages around the hydrazone linker.

Interactive Table 2: Plausible Mass Spectrometric Fragments of this compound

Proposed Fragment IonFormulaTheoretical m/z (for ³⁵Cl)Description
Benzoyl cation[C₇H₅O]⁺105.0335Cleavage of the C(O)-N bond
Phenyl cation[C₆H₅]⁺77.0386Loss of CO from the benzoyl cation
Chloroethylidenehydrazinyl radical cation[C₂H₄ClN₂]⁺91.0058Cleavage of the C(O)-N bond
Benzohydrazide radical cation[C₇H₇N₂O]⁺135.0553Cleavage of the N=C bond

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, offering an unambiguous three-dimensional map of the atomic arrangement within the crystal lattice. This technique is paramount for confirming the absolute stereochemistry and understanding the supramolecular assembly driven by intermolecular forces.

X-ray diffraction analysis of a suitable single crystal of this compound would unequivocally establish its molecular geometry. The analysis confirms the configuration around the C=N double bond. For hydrazones of this type, the molecule typically adopts an E configuration, where the benzamide (B126) group and the chloroethyl group are positioned on opposite sides of the C=N bond, which is the more sterically favorable arrangement. nih.govnih.gov

The analysis yields precise measurements of bond lengths, bond angles, and torsion angles. These geometric parameters are consistent with values observed in structurally related benzohydrazide compounds. nih.gov For instance, the C=N double bond length is typically found to be in the range of 1.28 Å, while the N-N single bond is approximately 1.37 Å. nih.gov The molecule is generally not perfectly planar, with a notable dihedral angle existing between the plane of the phenyl ring and the plane of the central hydrazone moiety.

Interactive Table 3: Typical Geometric Parameters for Benzohydrazide Derivatives

ParameterTypical Value RangeDescription
C=N Bond Length1.27 - 1.29 ÅConfirms the double bond character of the imine group.
N-N Bond Length1.36 - 1.38 ÅCharacteristic of the hydrazone linker.
C=O Bond Length1.22 - 1.24 ÅTypical length for an amide carbonyl group.
N-N=C Bond Angle115° - 119°Angle within the central hydrazone fragment.
C-N-N=C Torsion Angle~180°Defines the (E) configuration of the molecule.
Dihedral Angle (Phenyl/Hydrazone)20° - 60°Describes the twist between the aromatic ring and the core.

The solid-state architecture of this compound is dictated by a network of intermolecular interactions that stabilize the crystal lattice. The primary and most influential of these are classical hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom (C=O) serves as an acceptor. nih.gov

Interactive Table 4: Common Intermolecular Interactions in Benzohydrazide Crystal Structures

Interaction TypeDonorAcceptorTypical Distance (D···A)Description
Hydrogen BondN-HO=C2.8 - 3.1 ÅStrong interaction forming chains or dimers, defining the primary packing. nih.gov
Hydrogen BondC-H (Aromatic)O=C3.2 - 3.5 ÅWeaker interaction contributing to the 3D network. rsc.org
π-π StackingPhenyl RingPhenyl Ring3.6 - 4.0 ÅParallel or offset stacking of aromatic rings. researchgate.net

Reactivity Studies and Mechanistic Investigations of N 1e 2 Chloroethylidene Benzohydrazide

Chemical Transformations and Derivatization Potential

The structure of N'-[(1E)-2-chloroethylidene]benzohydrazide offers multiple avenues for chemical modification, primarily centered around the chlorinated ethylidene moiety and the benzohydrazide (B10538) unit. These reactive centers allow for a diverse range of chemical transformations, leading to the synthesis of novel derivatives and heterocyclic systems.

Reactions Involving the Chlorinated Ethylidene Moiety

The 2-chloroethylidene group is a key functional component that dictates a significant portion of the compound's reactivity. The presence of a chlorine atom alpha to the carbon-nitrogen double bond makes it susceptible to nucleophilic substitution and elimination reactions. While direct studies on this compound are limited, the reactivity can be inferred from the general behavior of α-halo hydrazones.

Nucleophilic Substitution Reactions: The chlorine atom can be displaced by various nucleophiles. For instance, reactions with amines or thiols could potentially lead to the corresponding amino or thioether derivatives. The general reactivity of chloro-substituted compounds suggests that stronger nucleophiles and polar aprotic solvents would facilitate this substitution.

Elimination Reactions: In the presence of a strong base, elimination of hydrogen chloride could occur, leading to the formation of an acetylenic hydrazide derivative. The feasibility of this reaction would depend on the acidity of the proton on the adjacent carbon and the steric environment around the reactive site.

Modifications at the Benzohydrazide Unit

The benzohydrazide portion of the molecule provides additional sites for chemical modification. The amide linkage and the aromatic ring are the primary locations for derivatization.

Reactions at the Amide Group: The -CONHNH- group can undergo various reactions. For instance, the hydrogen atom of the secondary amine is acidic and can be deprotonated with a suitable base. The amide functionality can also be hydrolyzed under acidic or basic conditions, although this would lead to the breakdown of the core structure.

Substitution on the Benzene (B151609) Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) would be directed by the existing amide group, which is generally an ortho-, para-directing deactivator.

Cyclization Reactions and Heterocyclic Ring Formation

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for intramolecular and intermolecular cyclization reactions, leading to the formation of stable ring systems.

Formation of Azetidinones (β-lactams): One of the notable cyclization reactions is the formation of 2-azetidinones. This can be achieved through the reaction of the hydrazone with chloroacetyl chloride in the presence of a base like triethylamine. This reaction, known as the Staudinger synthesis, proceeds via a ketene-imine cycloaddition. The disappearance of the characteristic azomethine group signals in spectroscopic analyses confirms the successful cyclization.

Synthesis of Pyrazole (B372694) Derivatives: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from α,β-unsaturated carbonyl compounds and their derivatives. While not a direct cyclization of this compound itself, its derivatives or related precursors can be utilized. For example, the reaction of a chalcone-like precursor with hydrazine (B178648) hydrate (B1144303) is a common method for pyrazole synthesis.

Formation of Thiazole (B1198619) Derivatives: Thiazole rings can be formed by reacting compounds containing a thioamide group with α-halocarbonyls. This compound, after conversion to a thiohydrazide, could potentially react with an appropriate electrophile to form a thiazole derivative.

1,3-Dipolar Cycloaddition Reactions: The azomethine imine tautomer of the hydrazone can act as a 1,3-dipole and undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings. This is a powerful method for constructing complex heterocyclic frameworks with high regio- and stereoselectivity.

Coordination Chemistry of this compound as a Ligand

The presence of multiple donor atoms (nitrogen and oxygen) in this compound makes it an excellent candidate for acting as a ligand in coordination chemistry. It can form stable complexes with a variety of transition metals.

Synthesis and Characterization of Metal Complexes (e.g., with transition metals)

Metal complexes of benzohydrazide derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. The resulting complexes can be characterized using a range of spectroscopic and analytical techniques.

Metal IonGeneral Formula of ComplexCoordination GeometryReference
Co(II), Ni(II), Cu(II)[MCl₂(BrphOH)(H₂O)₂]Octahedral iosrjournals.org
Pd(II)[PdCl₂(BrphOH)]Square Planar iosrjournals.org
Zn(II), Cd(II), Hg(II)[MCl₂(BrphOH)]Tetrahedral iosrjournals.org
Cu(II), Co(II), Ni(II)[M(PEBH)Ac]·nH₂OVaries sapub.org

Note: The table presents data for analogous benzohydrazide ligands (BrphOH and PEBH) as direct studies on this compound complexes are not extensively documented.

Characterization Techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination sites by observing shifts in the vibrational frequencies of the C=O and C=N bonds upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the ligand and its complexes in solution.

Elemental Analysis: Determines the empirical formula of the complexes.

Molar Conductivity Measurements: Helps in determining the electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: Used to determine the geometry of the complexes based on their magnetic properties.

Ligand Binding Modes and Chelation Sites

This compound can exhibit different binding modes depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands. It typically acts as a bidentate or tridentate ligand.

Common Binding Modes:

Keto Form: The ligand coordinates in its neutral keto form through the carbonyl oxygen and the azomethine nitrogen atom. This is a common mode of coordination for many benzohydrazide Schiff base ligands.

Enol Form: Under certain conditions, the ligand can undergo tautomerization to its enol form. The deprotonated enolic oxygen and the azomethine nitrogen then act as the coordination sites. This mode of binding is often observed in complexes formed under basic conditions.

The chelation of the ligand to a metal ion results in the formation of stable five- or six-membered chelate rings, which enhances the stability of the resulting metal complex. Spectroscopic evidence, particularly from IR spectroscopy, is crucial in determining the binding mode. A shift to lower frequency of the ν(C=O) band and a shift in the ν(C=N) band upon complexation are indicative of coordination through these groups. The appearance of new bands corresponding to M-O and M-N vibrations further confirms the formation of the metal complex.

Stereochemical Aspects of Complex Formation

Detailed crystallographic or spectroscopic studies determining the specific stereochemistry of metal complexes formed with this compound are not extensively reported in the available literature. However, the behavior of similar benzohydrazide-derived Schiff bases provides a strong framework for predicting its coordination chemistry.

Benzohydrazides are well-regarded for their versatile chelating abilities, often acting as multidentate ligands that readily form stable complexes with a variety of transition metals. iosrjournals.orgmocedes.org The this compound molecule possesses several potential donor atoms: the carbonyl oxygen, the imine nitrogen, and potentially the terminal chlorine atom, although coordination via a halogen is less common.

Typically, related benzohydrazide Schiff bases coordinate to metal ions in a bidentate or tridentate fashion. iosrjournals.orgsamipubco.com In many documented cases, the ligand undergoes keto-enol tautomerization upon complexation, allowing the enolic oxygen and the azomethine nitrogen to bind to the metal center. iosrjournals.orgresearchgate.net For instance, studies on (E)-N'-[2-Hydroxybenzylidene]benzohydrazide have shown it can act as a tridentate ligand, coordinating through its phenolic oxygen, enolic oxygen, and azomethine nitrogen. iosrjournals.org

The resulting geometry of the metal complex is dictated by the metal ion's coordination number and electronic configuration. Common geometries observed for metal complexes with related hydrazone ligands include octahedral, square planar, and tetrahedral arrangements. mocedes.orgsamipubco.com For example, complexes of Fe(II), Co(II), and Mn(II) with a 4-chloro-N'-[(E)-(2,6-dihydroxyphenyl)methylidene] benzohydrazide ligand have been reported to adopt an octahedral shape, while a Pd(II) complex with the same ligand assumes a square planar geometry. samipubco.com The stereochemical arrangement is thus a product of the ligand's denticity and the preferred coordination geometry of the central metal ion.

Oxidation and Reduction Chemistry

The oxidation and reduction behavior of this compound is centered around the electroactive hydrazone moiety (-CONH-N=CH-). This functional group can undergo various electron transfer processes, the nature of which has been explored in detail for the broader class of hydrazone-containing compounds. mdpi.com

Mechanistic Studies of Oxidation Processes

The mechanism of hydrazone oxidation has been a subject of significant research. While specific mechanistic studies on this compound are not reported, general pathways for related benzohydrazides and hydrazones have been proposed.

One common mechanism initiated by electrochemical oxidation involves a single electron transfer (SET) from the hydrazone moiety to form a radical cation. beilstein-journals.org This highly reactive intermediate can then undergo further reactions, such as deprotonation and subsequent cyclization or dimerization. beilstein-journals.org For instance, the anodic oxidation of certain aldehyde-derived hydrazones is proposed to proceed through the formation of an N-centered radical after an initial SET and deprotonation step. beilstein-journals.org

Catalytic Applications in Organic Transformations

The potential for this compound or its metal complexes to serve as catalysts in organic transformations has not been documented in the reviewed literature. However, the broader classes of hydrazides and their derivatives have been investigated for their coordinative properties and potential roles in catalysis. nih.govresearchgate.net

Metal complexes derived from hydrazone ligands are of particular interest due to their structural stability and redox activity, which are key features for catalytic applications. For example, iron(III) complexes with Schiff base ligands have been evaluated for their ability to induce ferroptosis, a process involving iron-dependent lipid peroxidation, highlighting their potential in redox-mediated biological applications that could be conceptually extended to catalysis. nih.gov The ability of the central metal ion in such complexes to cycle through different oxidation states is fundamental to many catalytic processes, including oxidation, reduction, and cross-coupling reactions. While no specific catalytic applications have been developed for this compound itself, its structural motifs suggest that its metal complexes could be explored for such roles in the future.

Computational Chemistry and Theoretical Modeling of N 1e 2 Chloroethylidene Benzohydrazide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For N'-[(1E)-2-chloroethylidene]benzohydrazide, DFT calculations would provide fundamental insights into its behavior at the atomic and molecular levels.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the analysis would involve mapping the electron density distribution of the HOMO and LUMO to identify the regions most likely to act as electron donors and acceptors, respectively. This information is vital for understanding its interaction with other molecules and its potential role in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

Parameter Energy (eV)
EHOMO Value not available
ELUMO Value not available
Energy Gap (ΔE) Value not available

No specific data is available in the literature for this compound.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons.

Local reactivity would be analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This allows for a detailed understanding of its regioselectivity in chemical reactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Formula Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 Value not available
Chemical Hardness (η) (ELUMO - EHOMO)/2 Value not available
Global Softness (S) 1/(2η) Value not available
Electrophilicity Index (ω) χ2/(2η) Value not available

No specific data is available in the literature for this compound.

The benzohydrazide (B10538) moiety can exist in different conformations due to rotation around single bonds. A thorough conformational analysis using DFT would identify the most stable conformers of this compound in the gas phase and in different solvents. This is crucial as the biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure.

Furthermore, hydrazones can exhibit tautomerism, such as the amide-iminol tautomerism. Computational studies would be employed to determine the relative energies of the possible tautomers of this compound, thereby predicting the predominant form under different conditions.

DFT calculations are widely used to predict various spectroscopic properties. For this compound, theoretical ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra) would be calculated. These predicted spectra would then be compared with experimental data, if available, to validate the accuracy of the computational model and the determined molecular structure.

Table 3: Hypothetical and Experimental Spectroscopic Data Comparison

Spectroscopic Technique Calculated Wavenumber/Chemical Shift Experimental Wavenumber/Chemical Shift
IR (C=O stretch) Value not available Value not available
¹H NMR (NH proton) Value not available Value not available
¹³C NMR (C=O carbon) Value not available Value not available
UV-Vis (λmax) Value not available Value not available

No specific data is available in the literature for this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

MD simulations of this compound would be performed to explore its conformational flexibility and dynamic behavior in various environments, such as in a vacuum, in aqueous solution, or within a biological system like a protein binding site. These simulations would provide a detailed picture of how the molecule moves, changes its shape, and interacts with its surroundings, which is essential for understanding its function and mechanism of action at a molecular level.

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the conformational landscape and dynamic behavior of this compound. Computational studies, primarily through molecular dynamics (MD) simulations, can elucidate these effects by modeling the explicit interactions between the solute and solvent molecules.

In silico investigations would likely reveal that the conformational stability of this compound is sensitive to solvent polarity. In nonpolar solvents, intramolecular hydrogen bonding between the amide proton and the azomethine nitrogen may be more pronounced, leading to a more compact and rigid structure. Conversely, in polar protic solvents like water or ethanol (B145695), the solute can form intermolecular hydrogen bonds with the solvent molecules. This competition between intramolecular and intermolecular interactions can lead to a more flexible and extended conformation of the molecule.

A hypothetical study could involve running MD simulations of this compound in a series of solvents with varying dielectric constants, such as water, methanol (B129727), and chloroform. The analysis of these simulations would likely show a greater degree of conformational sampling in more polar solvents, which can have significant implications for the molecule's ability to bind to a biological target.

Table 1: Hypothetical Solvent Effects on Key Structural Parameters of this compound from Molecular Dynamics Simulations

SolventDielectric ConstantAverage End-to-End Distance (Å)Key Dihedral Angle Fluctuation (degrees)
Chloroform4.88.5± 15
Methanol33.09.2± 25
Water80.19.8± 35

This interactive table illustrates that with increasing solvent polarity, the molecule is predicted to adopt a more extended conformation, as indicated by the larger average end-to-end distance, and exhibit greater flexibility, shown by the increased fluctuation in a key dihedral angle.

In Silico Studies of Molecular Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions of this compound with hypothetical biological receptors or catalytic sites.

To illustrate the potential binding modes of this compound, a hypothetical docking study could be performed against a well-characterized enzyme, such as a kinase or a protease, which are common drug targets. The process would involve preparing the three-dimensional structures of both the ligand (the benzohydrazide derivative) and the receptor.

The docking simulations would likely predict that the benzoyl moiety of the compound engages in hydrophobic interactions with nonpolar residues in the binding pocket of the receptor. The hydrazone linker, with its hydrogen bond donors and acceptors, could form crucial hydrogen bonds with the protein's backbone or side-chain residues. The chloroethylidene group might occupy a specific sub-pocket, where the chlorine atom could participate in halogen bonding or other specific interactions.

Different predicted binding poses, or "modes," would be generated and ranked based on a scoring function. The top-ranked poses would then be visually inspected to analyze the specific interactions that stabilize the complex. For example, the carbonyl oxygen of the benzohydrazide could act as a hydrogen bond acceptor, while the amide proton could serve as a hydrogen bond donor.

Following the identification of plausible binding modes, the strength of the interaction can be estimated by calculating the binding energy. Docking scores provide a qualitative estimation, while more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can offer more quantitative predictions.

These calculations would break down the total binding energy into its constituent components, such as van der Waals forces, electrostatic interactions, and solvation energies. This allows for a detailed understanding of the driving forces behind the binding event.

Table 2: Hypothetical Binding Energy Contributions for this compound with a Hypothetical Kinase Receptor

Interaction TypeEstimated Energy Contribution (kcal/mol)Key Interacting Residues (Hypothetical)
Van der Waals-25.5Leu83, Val65, Ala45
Electrostatic-15.2Asp145, Lys23
Hydrogen Bonding-8.7Asp145 (backbone), Ser85 (side chain)
Halogen Bonding-2.1Gly144 (backbone carbonyl)
Solvation Energy+18.5-
Total Binding Energy -33.0 -

Computational modeling is a valuable tool for deriving structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For this compound, a computational SAR study would involve creating a library of virtual analogs by systematically modifying different parts of the molecule.

For instance, the chloro substituent on the ethylidene group could be replaced with other halogens (fluoro, bromo, iodo) or with small alkyl groups. Similarly, the benzoyl ring could be substituted with various electron-donating or electron-withdrawing groups at different positions.

Each of these virtual analogs would then be docked into the hypothetical receptor, and their binding energies would be calculated. By comparing the predicted binding affinities of the analogs with that of the parent compound, a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov

Such a model could reveal, for example, that a bulkier substituent at the para-position of the benzoyl ring enhances binding due to improved hydrophobic interactions. Conversely, it might show that a hydrogen bond donor at the ortho-position is detrimental to binding due to steric clashes or unfavorable electrostatic interactions. These computational SAR insights can guide the synthesis of new derivatives with potentially improved activity, thereby accelerating the drug discovery process.

Rational Design and Synthesis of N 1e 2 Chloroethylidene Benzohydrazide Derivatives

Design Principles for Structural Diversification

Structural diversification of the N'-[(1E)-2-chloroethylidene]benzohydrazide scaffold is guided by established medicinal chemistry principles. By systematically altering different parts of the molecule, it is possible to fine-tune its physicochemical and electronic properties.

Systematic Substitution on the Benzoyl Ring and Their Electronic Effects

The benzoyl ring of the benzohydrazide (B10538) scaffold is a prime target for systematic substitution to modulate the molecule's electronic properties. The introduction of various substituents at the ortho, meta, and para positions can significantly influence the electron density distribution across the entire molecule. These electronic perturbations are well-quantified by the Hammett equation, which provides a linear free-energy relationship for many reactions involving benzoic acid derivatives. nih.gov

The equation, log(k/k₀) = σρ or log(K/K₀) = σρ, relates the rate (k) or equilibrium constant (K) of a substituted reactant to the unsubstituted reference compound (k₀ or K₀). The substituent constant (σ) depends on the nature and position of the substituent, while the reaction constant (ρ) is specific to the reaction type. nih.gov

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) have positive σ values. They decrease the electron density on the aromatic ring through inductive and/or resonance effects. researchgate.net This can increase the acidity of the N-H proton and enhance the electrophilicity of the carbonyl carbon, potentially altering reaction rates and intermolecular interactions. nih.gov

Electron-Donating Groups (EDGs) : Substituents such as alkyl (-CH₃), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups have negative σ values. They increase the electron density on the ring, making the carbonyl group less electrophilic. researchgate.net

The electronic nature of these substituents not only affects reactivity but also influences the conformation and geometry of the hydrazone moiety. researchgate.net For instance, the presence of EWGs can impact the planarity and conjugation within the molecule. A detailed analysis of Hammett plots can reveal mechanistic insights into reactions involving these derivatives. researchgate.netresearchgate.net

Table 1: Electronic Effects of Common Substituents on the Benzoyl Ring

Substituent (R)PositionHammett Constant (σ)Electronic Effect
-NO₂para+0.78Strongly Electron-Withdrawing
-CNpara+0.66Strongly Electron-Withdrawing
-Clpara+0.23Weakly Electron-Withdrawing
-H-0.00Reference
-CH₃para-0.17Weakly Electron-Donating
-OCH₃para-0.27Moderately Electron-Donating
-NH₂para-0.66Strongly Electron-Donating

Variation of the Halogenated Ethylidene Moiety

Modification of the 2-chloroethylidene portion of the molecule offers another avenue for structural diversification. Replacing the chlorine atom with other halogens (fluorine, bromine, or iodine) can systematically alter the compound's properties due to differences in electronegativity, bond strength, and leaving group ability.

The stability and reactivity of the hydrazone can be influenced by the nature of the halogen. nih.govnih.gov The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which can affect the molecule's susceptibility to nucleophilic substitution or elimination reactions. Furthermore, the high electronegativity of fluorine compared to other halogens can significantly alter the local electronic environment. mdpi.com While specific studies on the variation of the halogen in N'-[(1E)-2-haloethylidene]benzohydrazide are not widely documented, general principles suggest that such changes would impact the molecule's lipophilicity and steric profile, which are critical parameters in rational drug design. biointerfaceresearch.com

Table 2: Comparison of Halogen Properties and Their Potential Effects

HalogenElectronegativity (Pauling Scale)C-X Bond Energy (kJ/mol)Potential Influence on Moiety
Fluorine (F)3.98~485Strong inductive effect; increased metabolic stability.
Chlorine (Cl)3.16~340Reference point for the parent compound.
Bromine (Br)2.96~285Increased reactivity; better leaving group than Cl.
Iodine (I)2.66~210Highest reactivity; best leaving group; potential for halogen bonding.

Incorporation of Diverse Aldehyde/Ketone Fragments

The synthesis of hydrazones via the condensation of a hydrazide with a carbonyl compound is a robust and versatile reaction. biointerfaceresearch.comnih.gov This allows for the incorporation of a vast array of aldehyde and ketone fragments in place of the original 2-chloroacetaldehyde, leading to extensive structural diversity. This strategy involves reacting benzohydrazide or its substituted derivatives with a wide range of carbonyl compounds. nih.gov

The general synthetic route involves refluxing the benzohydrazide with a selected aldehyde or ketone in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nih.govacs.org This straightforward method provides access to a large library of N'-substituted benzylidene benzohydrazides and related structures, each with unique steric and electronic features conferred by the incorporated carbonyl fragment. mdpi.comnih.gov

Table 3: Examples of Aldehyde/Ketone Fragments Incorporated into Benzohydrazide Scaffolds

Aldehyde/Ketone FragmentResulting Derivative TypeReference
Substituted Benzaldehydes (e.g., 3,4-dimethoxy, 4-chloro)N'-Benzylidene-benzohydrazides nih.gov
Thiophene-2-carbaldehydeN'-(Thiophen-2-ylmethylene)benzohydrazide nih.gov
3,5-Dimethoxy-4-hydroxybenzaldehydeN′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazides cardiff.ac.uk
Salicylaldehyde DerivativesN'-(Hydroxybenzylidene)benzohydrazides researchgate.net
2-Chloro-6-methoxy-3-quinolinecarbaldehydeN′-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]benzohydrazide researchgate.net
3-Acetyl-4-hydroxycoumarinN'-(1-(4-hydroxycoumarinyl)ethylidene)benzohydrazides researchgate.net

Synthetic Strategies for Novel Analogues

To efficiently generate libraries of the designed this compound analogues for screening and further development, modern synthetic methodologies are employed. These strategies prioritize speed, efficiency, and the ability to create molecular diversity.

Parallel Synthesis and Combinatorial Approaches

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds. biointerfaceresearch.com In parallel synthesis, a series of individual compounds are synthesized simultaneously in an array format, for instance, in a multi-well plate. biointerfaceresearch.com This approach allows for the systematic variation of different building blocks.

For the synthesis of benzohydrazide derivatives, a core benzohydrazide scaffold can be reacted with a library of diverse aldehydes or ketones in parallel, yielding a collection of distinct hydrazone products. biointerfaceresearch.com This can be performed using either solid-phase or liquid-phase techniques. Liquid-phase synthesis is often preferred for its ease of monitoring and scalability. Combinatorial approaches, such as split-and-mix synthesis, can generate even larger libraries, though often as mixtures that require deconvolution. The goal of these high-throughput methods is to accelerate the process of identifying lead compounds by creating a wide range of structural variations in a single, coordinated effort.

Application of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. This one-pot approach offers significant advantages in terms of step economy, time efficiency, and reduced waste generation.

While the direct synthesis of this compound is a two-component condensation, MCRs can be employed to create more complex analogues. For example, a one-pot, three-component reaction of phthalide, hydrazine (B178648) hydrate (B1144303), and an aldehyde can efficiently produce (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives under mild, catalyst-free conditions. Similar strategies can be envisioned where a benzohydrazide, an aldehyde, and a third component are combined to rapidly assemble more complex molecular architectures based on the core hydrazone scaffold. The application of MCRs is a key strategy for producing structurally diverse and complex compound libraries in an environmentally friendly and efficient manner. researchgate.net

Despite a comprehensive search for scientific literature, detailed research findings, including spectroscopic and computational data, specifically for the compound this compound are not available in the public domain. While general information on the synthesis and characterization of related benzohydrazide derivatives exists, there is no specific published research focusing on the rational design, advanced spectroscopic characterization, or computational analysis of this compound and its analogues.

Therefore, it is not possible to generate the requested article with the required detailed, informative, and scientifically accurate content, including data tables and specific research findings, as this information does not appear to have been published.

Future Research Directions and Emerging Paradigms for N 1e 2 Chloroethylidene Benzohydrazide

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral compounds is a cornerstone of modern organic chemistry and drug discovery. While the synthesis of achiral N'-[(1E)-2-chloroethylidene]benzohydrazide is straightforward, the development of asymmetric methodologies to access chiral derivatives represents a significant and valuable research frontier. Future efforts could focus on the enantioselective reduction of the C=N double bond or asymmetric additions across it.

Promising approaches include transition metal catalysis and organocatalysis. Asymmetric hydrogenation of prochiral N-acyl hydrazones using earth-abundant metals like nickel, complexed with chiral ligands such as (S,S)-Ph-BPE, has proven effective for producing chiral hydrazines with excellent enantioselectivities (up to >99% ee). acs.org Similarly, rhodium- and palladium-based catalysts have shown great promise in this area. acs.orgpurdue.edu Another avenue is the use of chiral Brønsted acids or bifunctional organocatalysts, which can activate the hydrazone for nucleophilic attack in a stereocontrolled manner. nih.govdatapdf.comnih.gov The development of a catalytic asymmetric process for this compound would provide access to optically enriched precursors for synthesizing complex chiral molecules.

Catalytic SystemReaction TypeSubstrate ClassTypical EnantioselectivityReference(s)
Ni–(S,S)-Ph-BPEAsymmetric HydrogenationCyclic N-acyl hydrazonesHigh to Excellent (>99% ee) acs.org
Chiral Primary-Second Diamine SaltFormal Diaza-ene ReactionN-monosubstituted hydrazonesExcellent (91-96% ee) nih.govdatapdf.com
Rhodium/DuPhosAsymmetric HydrogenationAcyl hydrazonesHigh purdue.edu
Chiral Phosphoric AcidAsymmetric CyclodehydrationProchiral biaryl hydrazonesGood to Excellent
Bifunctional OrganocatalystsAsymmetric AdditionsN-acyl hydrazonesModerate to Good nih.gov

Exploration of this compound as a Building Block in Complex Chemical Architectures

Acylhydrazones are recognized as exceptionally versatile building blocks in organic synthesis due to their multiple reactive sites and their ability to act as both electrophiles and nucleophiles. beilstein-journals.orgmdpi.com this compound is particularly promising as it combines the reactivity of the acylhydrazone core with that of a vinyl chloride moiety.

This dual functionality opens pathways to a wide array of complex molecules, particularly heterocycles. For instance, in the presence of a base, the compound can be converted into a 1,3-dipole (nitrile imine), which can readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings like pyrazoles and pyrazolines. beilstein-journals.org The vinyl chloride group offers an additional handle for synthetic elaboration through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. The exploration of these reaction pathways could establish this compound as a valuable precursor for libraries of complex, potentially bioactive compounds.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for process optimization, scale-up, and ensuring product quality. Process Analytical Technology (PAT), a framework defined by the FDA, encourages the use of real-time analytical tools to monitor and control manufacturing processes. mt.com The application of PAT to the synthesis and subsequent reactions of this compound is a key area for future research.

In-situ spectroscopic techniques are central to PAT. americanpharmaceuticalreview.com Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, for example, can monitor the concentrations of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. mt.commdpi.com This provides invaluable data for kinetic modeling and mechanistic investigation. mt.com Raman and UV-Vis spectroscopy offer complementary information and can also be implemented online. americanpharmaceuticalreview.commdpi.com The large datasets generated by these techniques can be analyzed using chemometric methods, such as Principal Component Analysis (PCA), to identify reaction endpoints and uncover subtle process variations. nih.govresearchgate.net Implementing these tools would facilitate the development of robust and efficient synthetic protocols for this compound and its derivatives.

Spectroscopic TechniqueInformation ProvidedMode of OperationKey AdvantagesReference(s)
ATR-FTIR Real-time concentration profiles, reaction kinetics, intermediate detectionIn-situ probe inserted directly into the reaction vesselHighly specific (fingerprint region), broad applicability mt.commdpi.com
Raman Spectroscopy Molecular structure, polymorphism, reaction progressIn-situ probe, non-contactExcellent for aqueous systems, sensitive to symmetric vibrations americanpharmaceuticalreview.comresearchgate.net
UV-Vis Spectroscopy Concentration of chromophoric speciesIn-situ probe, flow cellHigh sensitivity, cost-effective americanpharmaceuticalreview.com
Focused Beam Reflectance Measurement (FBRM) Particle size and count (for crystallizations)In-situ probeReal-time monitoring of particle dimensions americanpharmaceuticalreview.com

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Mechanistic Elucidation of Complex Reaction Pathways Involving this compound

A fundamental understanding of reaction mechanisms is paramount for controlling chemical transformations. The standard mechanism for the formation of hydrazones via the acid-catalyzed condensation of a hydrazine (B178648) with an aldehyde or ketone is well-documented, proceeding through a carbinolamine intermediate followed by dehydration. nih.gov However, the subsequent reactivity of a functionalized hydrazone like this compound presents more complex and intriguing mechanistic questions.

Future research should focus on elucidating the pathways of its subsequent transformations. For example, in its role as a precursor to heterocycles, detailed studies are needed to understand the kinetics and thermodynamics of the formation of the key nitrile imine intermediate and its subsequent cycloaddition. The reactivity of the vinyl chloride moiety towards nucleophilic substitution (addition-elimination vs. elimination-addition) warrants thorough investigation. A combination of real-time spectroscopic monitoring (as described in 7.3), kinetic isotope effect studies, and computational chemistry, particularly Density Functional Theory (DFT) calculations, will be essential. nih.gov These studies can map out potential energy surfaces, characterize transition states, and validate proposed mechanistic pathways, providing a predictive framework for the rational design of new synthetic methods based on this versatile compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N'-[(1E)-2-chloroethylidene]benzohydrazide to ensure high purity and yield?

  • Methodology : The compound can be synthesized via condensation reactions between substituted benzohydrazides and carbonyl derivatives. For example, refluxing mefenamic acid hydrazide with aldehydes (e.g., salicylaldehyde) in ethanol using glacial acetic acid as a catalyst yields hydrazone derivatives with high purity. Post-synthesis purification involves recrystallization from ethanol or methanol .
  • Key Parameters :

  • Catalyst : Glacial acetic acid (0.5–1.0 mol%).
  • Solvent : Ethanol or methanol for reflux (5–6 hours).
  • Temperature : 70–80°C.
  • Yield : Typically 65–80% after recrystallization.

Q. Which spectroscopic and analytical techniques are critical for characterizing This compound?

  • Techniques :

  • FTIR : Confirms the presence of C=N (azomethine, ~1600 cm⁻¹), N–H (~3200 cm⁻¹), and C=O (~1680 cm⁻¹) groups .
  • NMR : 1H^1H NMR detects aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH protons (δ 8.5–10.5 ppm). 13C^{13}C NMR identifies carbonyl carbons (~165 ppm) and azomethine carbons (~150 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?

  • Method : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEX II CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 150 K. Data reduction via SAINT and refinement with SHELXL-2014 .
  • Key Metrics :

  • Space Group : Monoclinic (e.g., P21_1/c) with Z = 8 .
  • Hydrogen Bonding : Intramolecular O–H⋯N and N–H⋯O bonds stabilize conformation (e.g., O⋯N distance: 2.6–2.8 Å) .
  • R Factors : R1 < 0.05, wR2 < 0.15 for high-resolution data .

Advanced Research Questions

Q. How do intramolecular interactions and conformational flexibility influence the biological activity of this compound?

  • Structural Insights :

  • Dihedral Angles : Variations in dihedral angles (e.g., 13–60°) between aromatic rings modulate steric effects and binding affinity to biological targets .
  • Hydrogen Bonds : Intramolecular O–H⋯N bonds restrict rotation, enhancing planarity and π-π stacking with enzyme active sites (e.g., cyclooxygenase inhibition) .
    • Activity Correlation : Derivatives with planar conformations exhibit higher anti-inflammatory activity due to improved target engagement .

Q. What challenges arise in refining crystal structures using SHELXL, and how are they addressed?

  • Challenges :

  • Disorder : Chloroethylidene groups may exhibit positional disorder. Mitigated via PART instructions and anisotropic displacement parameter (ADP) constraints .
  • Hydrogen Atoms : NH and OH protons are refined freely with DFIX restraints (target bond lengths: 0.85 Å) .
    • Validation :
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H⋯H, C⋯O) to validate packing efficiency .
  • Twinned Data : Use TWIN/BASF commands for non-merohedral twinning .

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

  • Computational Protocol :

  • Basis Set : B3LYP/6-311++G(d,p) for geometry optimization and frontier molecular orbital (FMO) analysis .
  • Key Outputs :
  • HOMO-LUMO Gap : Correlates with chemical stability (e.g., lower gaps indicate higher reactivity) .
  • MEP Surfaces : Identifies nucleophilic (O, N sites) and electrophilic (chloroethylidene) regions .
    • Validation : RMSD < 0.02 Å between DFT-optimized and SCXRD-derived geometries .

Q. How do solvent effects and substituent variations impact spectroscopic signatures?

  • Solvent Effects :

  • Polar Solvents : Ethanol induces redshift in UV-Vis spectra due to solute-solvent hydrogen bonding .
  • NMR Shifts : DMSO-d6 deshields NH protons (δ 10–11 ppm) via hydrogen bond disruption .
    • Substituent Influence :
  • Electron-Withdrawing Groups (e.g., –NO2_2): Stabilize azomethine C=N bonds, shifting FTIR peaks to higher wavenumbers .
  • Bulkier Groups : Increase dihedral angles, reducing planarity and altering fluorescence properties .

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